molecular formula C11H21BF3NO4 B2550246 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt CAS No. 2377610-25-6

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt

Cat. No.: B2550246
CAS No.: 2377610-25-6
M. Wt: 299.1
InChI Key: RMFPLJWWUXJSKN-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is a useful research compound. Its molecular formula is C11H21BF3NO4 and its molecular weight is 299.1. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Protecting Groups

The synthesis and application of various chemical groups play a crucial role in the development and manipulation of compounds for scientific research. One area of interest is the use of protective groups in amine synthesis, which is critical for constructing complex molecules. A study by Sakamoto et al. (2006) introduced a new sulfonating agent for amines, demonstrating its versatility and effectiveness in sulfonating primary and secondary amines with excellent yields. This agent, stable under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid, highlighting the utility of trifluoroacetic acid in the synthesis process (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Fluorination and Reduction Reactions

Fluorination and reduction are pivotal reactions in medicinal chemistry, offering paths to modify the physicochemical properties of biologically active compounds. Andrews et al. (2017) reported on a catalyst-free, reductive trifluoroethylation reaction of amines using trifluoroacetic acid. This method exhibits remarkable functional group tolerance and provides a practical route to synthesize fluorinated amines, which are essential in various scientific and medicinal applications. The use of trifluoroacetic acid as a fluorine source is highlighted for its stability and cost-effectiveness, offering a significant advantage over traditional methods that require more sensitive or harsh reagents (Andrews, Faizova, & Denton, 2017).

Novel Reactions and Methodologies

Innovative reactions and methodologies are continuously sought after to expand the toolkit of synthetic chemistry. A method described by Patel et al. (2009) involves polymethylhydrosiloxane (PMHS) and trifluoroacetic acid (TFA) as a novel, metal-free system for reductive amination reactions. This approach successfully alkylates a variety of amines, including carbamates and ureas, with benzaldehyde, showcasing the versatility of trifluoroacetic acid in facilitating such reactions. The procedure operates under moderate conditions and yields a broad range of alkylated products, contributing significantly to the field of organic synthesis (Patel, Li, Dong, Korlipara, & Mulvihill, 2009).

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11;3-2(4,5)1(6)7/h5-7,11H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFPLJWWUXJSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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